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Compound of Interest

Compound Name: 5,10-Dideazaaminopterin

Cat. No.: B1664630 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core synthetic strategies for 5,10-
dideazaaminopterin analogues and derivatives, a class of compounds investigated for their

potential as antifolate agents. This document details the primary synthetic methodologies,

presents key quantitative data for comparative analysis, and outlines the general experimental

protocols based on published literature.

Introduction
5,10-Dideazaaminopterin and its analogues are a class of antifolate compounds that primarily

act by inhibiting dihydrofolate reductase (DHFR), a crucial enzyme in the folate metabolism

pathway. This inhibition disrupts the synthesis of purines and pyrimidines, essential

components of DNA and RNA, thereby impeding cell proliferation. The structural modifications

at the 5 and 10 positions of the pteridine ring system have been a key area of research to

enhance therapeutic efficacy and overcome drug resistance. This guide focuses on two

prominent synthetic routes: the Wittig condensation approach and a multi-step synthesis

commencing from cyanouracil derivatives.

Core Synthetic Methodologies
Two principal synthetic pathways have been established for the preparation of 5,10-
dideazaaminopterin analogues:
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Wittig Condensation Approach: This method is a key strategy for constructing the central

carbon-carbon double bond, which is subsequently reduced.

Multi-step Synthesis from Cyanouracil Derivatives: This approach involves the construction

of the pyrido[2,3-d]pyrimidine core from a uracil-based starting material.

Quantitative Data Summary
The following tables summarize the quantitative data for key 5,10-dideazaaminopterin
analogues, including reaction yields and biological activity.

Table 1: Reaction Yields for Key Synthetic Intermediates

Intermediate Synthetic Step Yield (%) Reference

Wittig products (8a

and 8b)
Wittig Condensation 75-80 [1]

4-amino-4-deoxy-10-

ethyl-5-methyl-5,10-

dideazapteroic acid

methyl ester (9a)

Hydrogenation N/A [1]

4-amino-4-deoxy-10-

ethyl-10-deazapteroic

acid methyl ester (9b)

Hydrogenation N/A [1]

N-[p-[[(2,4-

Diaminopyrido[2,3-

d]pyrimidin-6-

yl)methyl]

amino]benzoyl]-L-

glutamic acid (1a, 5-

deazaaminopterin)

Multi-step from 5-

cyanouracil
N/A [2]

5-methyl analogue

(1b)

Multi-step from 5-

cyano-6-methyluracil
N/A [2]

N/A: Data not available in the provided search results.
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Table 2: Biological Activity of 5,10-Dideazaaminopterin Analogues

Compound Target IC50 (nM) Ki (pM) Reference

10-ethyl-5-

methyl-5,10-

dideazaaminopte

rin (12a)

L1210 cell

growth
65 ± 18 N/A [1]

Methotrexate

(MTX)

L1210 cell

growth
3.4 ± 1.0 N/A [1]

10-ethyl-5-

methyl-5,10-

dideazaaminopte

rin (12a)

L1210 DHFR N/A 100 [1]

Methotrexate

(MTX)
L1210 DHFR N/A 4.82 ± 0.60 [1]

N/A: Data not available in the provided search results.

Experimental Protocols
The following sections provide a generalized overview of the key experimental protocols. These

are based on the available literature and may require optimization for specific analogues.

General Protocol 1: Synthesis via Wittig Condensation
This protocol outlines the key steps for the synthesis of 10-ethyl-5-methyl-5,10-
dideazaaminopterin.[1]

Step 1: Wittig Reaction The synthesis commences with a Wittig condensation between the

tributylphosphorane derived from 6-(bromomethyl)-2,4-diamino-5-methylpyrido[2,3-d]pyrimidine

and methyl 4-propionylbenzoate. This reaction typically yields the Wittig product in good yields

(75-80%).[1]

Step 2: Hydrogenation The resulting product from the Wittig reaction, which contains a 9,10-

double bond, is then subjected to hydrogenation to afford the corresponding saturated pteroic
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acid methyl ester.[1]

Step 3: Ester Hydrolysis The methyl ester is hydrolyzed to the corresponding carboxylic acid.[1]

Step 4: Peptide Coupling A standard peptide coupling reaction is then carried out between the

carboxylic acid and diethyl L-glutamate to form the diethyl ester.[1]

Step 5: Final Hydrolysis The final step involves the hydrolysis of the diethyl ester to yield the

target 10-ethyl-5-methyl-5,10-dideazaaminopterin.[1]

General Protocol 2: Multi-step Synthesis from 5-
Cyanouracil
This protocol describes the synthesis of 5-deazaaminopterin and its 5-methyl analogue starting

from 5-cyanouracil or its methylated derivative.[2]

Step 1: Protection of Uracil The starting 5-cyanouracil is treated with chloromethyl methyl ether

to protect the nitrogen atoms, forming 1,3-bis(methoxymethyl)uracils.[2]

Step 2: Ring Formation The protected uracil is then reacted with malononitrile in the presence

of sodium ethoxide in ethanol to construct the pyrido[2,3-d]pyrimidine ring system.[2]

Step 3: Chlorination Diazotization of the product in concentrated hydrochloric acid affords the

7-chloro derivative in high yield.[2]

Step 4: Reduction and Acetylation The 7-chloro derivative is reduced, and the subsequent

product is acetylated to yield a 6-(acetamidomethyl)pyridopyrimidine.[2]

Step 5: Conversion to Hydroxymethyl and Bromomethyl Derivatives The acetamidomethyl

group is converted to an acetoxymethyl group via nitrosation, followed by removal of the

methoxymethyl protecting groups. The resulting dione is then converted to the 2,4-diamino-6-

(hydroxymethyl)pyrido[2,3-d]pyrimidine. This intermediate is then brominated to give the 6-

bromomethyl derivative.[2]

Step 6: Coupling and Saponification The 6-bromomethyl derivative is reacted with diethyl (p-

aminobenzoyl)-L-glutamate, and the resulting product is saponified to afford the final 5-

deazaaminopterin analogue.[2]
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Caption: Inhibition of Dihydrofolate Reductase (DHFR) by 5,10-Dideazaaminopterin
Analogues.

Experimental Workflow: Wittig Condensation Route
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Caption: General Synthetic Workflow via Wittig Condensation.
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Experimental Workflow: Multi-step Synthesis from 5-
Cyanouracil
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Click to download full resolution via product page

Caption: General Synthetic Workflow from 5-Cyanouracil.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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